molecular formula C12H11BrClN3O B12931820 4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one

4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one

Cat. No.: B12931820
M. Wt: 328.59 g/mol
InChI Key: MXXZCLKMANZAJC-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring.

    Cyclohexanone Substitution: The final step involves the substitution of the cyclohexanone moiety onto the halogenated pyrrolo[2,3-d]pyrimidine core under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and overall structure.

    Cyclization and Ring-Opening: The pyrrolo[2,3-d]pyrimidine core can participate in cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the pyrrolo[2,3-d]pyrimidine core but lacks the cyclohexanone moiety.

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar core structure with different halogenation.

    7-Bromo-6-chloro-7-deazapurine: Another halogenated pyrimidine derivative with a different substitution pattern.

Uniqueness

4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one is unique due to its specific combination of the pyrrolo[2,3-d]pyrimidine core with bromine and chlorine substitutions and the cyclohexanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H11BrClN3O

Molecular Weight

328.59 g/mol

IUPAC Name

4-(5-bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one

InChI

InChI=1S/C12H11BrClN3O/c13-10-6-17(7-1-3-8(18)4-2-7)11-9(10)5-15-12(14)16-11/h5-7H,1-4H2

InChI Key

MXXZCLKMANZAJC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1N2C=C(C3=CN=C(N=C32)Cl)Br

Origin of Product

United States

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